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Introduction

IR-825 is a near-infrared (NIR) cyanine dye with potential applications in in vivo and in vitro cell

tracking.[1][2] Its fluorescence in the NIR spectrum offers advantages for deep tissue imaging

and tracking due to reduced autofluorescence and light scattering by biological tissues.[3][4]

This document provides a detailed protocol for the application of IR-825 in labeling cells for

tracking and analysis using flow cytometry. While direct protocols for IR-825 in flow cytometry

are not widely published, this guide synthesizes information from similar NIR dyes and general

cell staining procedures to provide a robust starting point for researchers.[5]

Principle

IR-825, like other cyanine dyes, can be used to label cells for tracking purposes. The dye's

mechanism of action for cell labeling typically involves its lipophilic nature, allowing it to

intercalate into the cell membrane, or through covalent conjugation to cellular proteins if

chemically modified with a reactive group.[5][6] The presence of a carboxyl group on the IR-
825 molecule suggests it can be activated for covalent labeling.[1] Once labeled, the cells can

be identified and quantified using a flow cytometer equipped with appropriate lasers and

detectors for the near-infrared range.
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Table 1: Spectral Properties of IR-825

Parameter Value Reference

Excitation Maximum (nm) ~780-810 [2][3]

Emission Maximum (nm) ~820-840 [2]

Laser Line Compatibility 785 nm [3]

Emission Filter 820/60 nm or similar [7]

Table 2: Representative Data on Cell Labeling with NIR Dyes (for comparative purposes)

Parameter
Reported
Value

Cell Type Dye Reference

Labeling

Efficiency
>95% RAW 264.7 IVISense 680 [5]

Cell Viability >95% RAW 264.7 IVISense 680 [5]

In Vitro Signal

Retention
>7 days RAW 264.7 IVISense 680 [5]

Cytotoxicity

(IC50)

Varies by dye

and cell type
NIH/3T3 Various NIR dyes [8]

Experimental Protocols
1. Cell Preparation

Harvest cells of interest and determine the cell count and viability using a standard method

(e.g., trypan blue exclusion or an automated cell counter).

Wash the cells once with phosphate-buffered saline (PBS) to remove any residual media

components.

Resuspend the cells in PBS or a suitable serum-free medium at a concentration of 1 x 10^6

to 1 x 10^7 cells/mL.
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2. IR-825 Staining Solution Preparation

Note: The optimal concentration of IR-825 for cell labeling should be determined empirically for

each cell type and experimental condition. A starting concentration in the range of 1-10 µM is

recommended.

Prepare a stock solution of IR-825 in a suitable solvent such as dimethyl sulfoxide (DMSO)

or ethanol.

On the day of the experiment, dilute the IR-825 stock solution in a serum-free medium or

PBS to the desired final working concentration.

3. Cell Labeling with IR-825

Add the IR-825 staining solution to the cell suspension.

Incubate the cells with the dye for 15-30 minutes at 37°C, protected from light. The optimal

incubation time may need to be determined experimentally.

After incubation, wash the cells twice with complete culture medium to remove any unbound

dye.

Resuspend the labeled cells in the appropriate medium for downstream applications (e.g.,

cell culture medium for in vitro tracking or PBS for in vivo injection).

4. Flow Cytometry Analysis

Set up the flow cytometer with the appropriate laser for exciting IR-825 (e.g., a 785 nm laser)

and a suitable emission filter (e.g., an 820/60 nm bandpass filter).

Include the following controls in your experiment:

Unstained cells: To set the background fluorescence.

Single-color controls: If performing multi-color analysis with other fluorochromes.

Viability dye control: To exclude dead cells from the analysis.
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Acquire data for the labeled and control cell populations.

Analyze the data to determine the percentage of IR-825 positive cells and the mean

fluorescence intensity.

5. Cell Viability Assessment

It is crucial to assess the viability of cells after labeling with IR-825 to ensure that the labeling

process does not induce cytotoxicity.

Culture a sample of the IR-825 labeled cells for a desired period (e.g., 24, 48, 72 hours).

At each time point, assess cell viability using a standard assay such as:

Trypan Blue Exclusion Assay: A simple method to count non-viable cells.

MTT or XTT Assay: A colorimetric assay to measure metabolic activity.[9]

Annexin V/Propidium Iodide Staining: A flow cytometry-based assay to distinguish

between live, apoptotic, and necrotic cells.
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Experimental Workflow for Cell Tracking with IR-825

Cell Preparation

IR-825 Labeling

Analysis
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Wash with PBS
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Flow Cytometry Gating Strategy

Gating Steps

Output

Gate on Cells (FSC vs SSC)

Gate on Singlets (FSC-A vs FSC-H)

Gate on Live Cells (Viability Dye)

Gate on IR-825+ Population

Quantify % of IR-825+ Cells Determine Mean Fluorescence Intensity
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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